molecular formula C30H48O3 B1210054 alpha-Elemolic acid CAS No. 28282-27-1

alpha-Elemolic acid

Cat. No. B1210054
CAS RN: 28282-27-1
M. Wt: 456.7 g/mol
InChI Key: NBSBUIQBEPROBM-IMJUUJEHSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of bile acids, which share structural features with alpha-elemolic acid, involves starting from chenodeoxycholic acid and employing steps like oxidative decarboxylation and hydroxylation (Kihira, Morioka, & Hoshita, 1981). Such methodologies could potentially be adapted for the synthesis of alpha-elemolic acid by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of organic compounds is elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The detailed structure helps in understanding the compound's reactivity and interactions with other molecules. For compounds like alpha-elemolic acid, NMR spectroscopy can reveal the configuration of stereo centers and the presence of functional groups (Dondoni, Massi, Minghini, Sabbatini, & Bertolasi, 2003).

Chemical Reactions and Properties

Alpha-elemolic acid, like other organic acids, can participate in a variety of chemical reactions, including esterification, amidation, and reactions with organometallic compounds. The specific reactions and properties would depend on its functional groups and molecular structure. For instance, the synthesis and transformations of alpha-amino acids via palladium-catalyzed C-H functionalization demonstrate the type of reactions that can be employed to modify compounds with complex side chains (He, Wang, Nack, & Chen, 2016).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Studies on similar compounds can provide insights into the behavior of alpha-elemolic acid under different conditions. For example, research on the nucleation of alpha-para amino benzoic acid from ethanolic solutions explores how molecular assembly and crystal form preference are affected by solvent interactions (Toroz, Rosbottom, Turner, Corzo, Hammond, Lai, & Roberts, 2015).

Chemical Properties Analysis

The chemical properties of alpha-elemolic acid, including reactivity towards specific reagents, stability under various conditions, and potential for chemical modifications, are central to its application in synthesis and material science. Understanding these properties requires detailed studies on the compound's behavior in chemical reactions, as demonstrated by research on the synthesis of bredemolic acid, which explores the creation of complex molecules with significant inhibitory activity (Cheng, Zhang, Liu, Xie, & Sun, 2008).

Scientific Research Applications

Biotechnological Production

Alpha-elemolic acid has garnered interest in biotechnology for its potential in various industrial applications. One significant area is its role in the production of alpha-ketoglutaric acid (KGA) by bacteria and yeasts. KGA, an intermediate of the tricarboxylic acid cycle, finds extensive use in chemical synthesis, dietary supplements, infusion solutions, wound healing compounds, and as a component in new elastomers with diverse mechanical and chemical properties. Current chemical production methods for KGA have several disadvantages, making the biotechnological route involving alpha-elemolic acid a promising alternative. The ability of certain bacteria and yeasts to produce and secrete KGA under specific conditions has been a focus of research, aiming to optimize and utilize these processes for industrial applications (Otto, Yovkova, & Barth, 2011).

Development of Hydrogels

Research has also explored the use of alpha-elemolic acid in the synthesis of hydrogels, specifically alpha-elastin hydrogels. These hydrogels, created using high pressure CO2 and chemical crosslinking with hexamethylene diisocyanate, demonstrate significant potential in tissue engineering. Their large pores promote cellular penetration and growth, making them suitable for applications that require extensive cell integration. The ability to create porous structures in these hydrogels through the manipulation of pressure conditions highlights the versatility of alpha-elemolic acid in biomaterials engineering (Annabi, Mithieux, Boughton, Ruys, Weiss, & Dehghani, 2009).

Potential Therapeutic Applications

In the realm of therapeutics, alpha-elemolic acid has been studied for its role in the development of drug delivery systems. For instance, folic acid-tagged protein nanoemulsions, which can be internalized by B-cell lymphoma cell lines expressing folate receptor alpha, have been investigated. These nanoemulsions, when loaded with therapeutic agents such as carbon monoxide releasing molecules, exhibit considerable antitumor effects and enhanced survival rates in animal models. The development of these targeted delivery systems underscores the potential of alpha-elemolic acid in enhancing the efficacy and specificity of cancer therapies (Loureiro, Bernardes, Shimanovich, Sárria, Nogueira, Preto, Gomes, & Cavaco‐Paulo, 2015).

properties

IUPAC Name

(2S)-2-[(3R,5R,10S,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,20-21,24-25,31H,8,10-18H2,1-7H3,(H,32,33)/t20-,21-,24-,25+,28+,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSBUIQBEPROBM-IMJUUJEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@H]([C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317040
Record name α-Elemolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name alpha-Elemolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034964
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

alpha-Elemolic acid

CAS RN

28282-27-1
Record name α-Elemolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28282-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxytirucallic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028282271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-Elemolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxytirucallic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L9Q67LR3K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name alpha-Elemolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034964
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

220 - 224 °C
Record name alpha-Elemolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034964
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Zhang, Z Ning, C Lu, S Zhao… - Chemistry …, 2013 - bmcchem.biomedcentral.com
The resinous metabolites commonly known as frankincense or olibanum are produced by trees of the genus Boswellia and have attracted increasing popularity in Western countries in …
Number of citations: 67 bmcchem.biomedcentral.com
N Abutaha, FA Al-Mekhlafi, MA Wadaan… - Saudi Journal of …, 2023 - Elsevier
Infectious diseases transmitted by vectors have claimed millions of lives. The mosquito Culex pipiens is a main vector species of Rift Valley Fever virus (RVFV) transmission. RVFV is an …
Number of citations: 1 www.sciencedirect.com

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